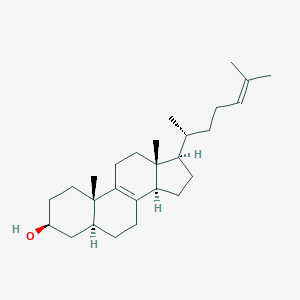

zymosterol

Description

Historical Context of Sterol Biosynthesis Pathway Elucidation

The elucidation of the sterol biosynthesis pathway represents a monumental achievement in biochemistry, spanning several decades of dedicated research. Early investigations into cholesterol synthesis began in the mid-20th century, driven by the clinical interest in cholesterol and its link to cardiovascular diseases nih.gov. Pioneering work by biochemists such as Konrad E. Bloch, Feodor Lynen, John Cornforth, and George Popják was instrumental in deciphering the intricate sequence of reactions nih.govnih.gov.

A foundational discovery was the identification of the acetate-mevalonate pathway, establishing mevalonate (B85504) as a crucial six-carbon intermediate formed from three acetate (B1210297) units nih.govnih.gov. This pathway proceeds through the polymerization of five-carbon isoprene (B109036) units to form the 30-carbon linear squalene (B77637) nih.gov. A pivotal step in sterol biosynthesis is the cyclization of 2,3-oxidosqualene, derived from squalene, into the initial protosterols mdpi.comnih.gov. It became known in the late 1960s that two major cyclization pathways exist, leading to a biosynthetic bifurcation: lanosterol (B1674476) is formed in non-photosynthetic organisms (e.g., animals and fungi), while cycloartenol (B190886) is produced in photosynthetic organisms (e.g., plants) by independent synthase enzymes mdpi.comacs.orgnih.govresearchgate.netfrontiersin.org.

The subsequent enzymatic transformations from these protosterols to the final sterols, such as cholesterol in mammals and ergosterol (B1671047) in fungi, involve a series of demethylation, reduction, desaturation, and isomerization steps oup.comacs.orgresearchgate.net. The core pathway for converting lanosterol to cholesterol involves nine catalysts, with later studies clarifying that the Δ24(25)-double bond of zymosterol is reduced prior to Δ5-desaturation in certain pathways acs.org.

This compound as a Key Intermediate in Eukaryotic Sterol Metabolism

This compound (5α-Cholesta-8,24-dien-3β-ol) is a crucial C27 sterol intermediate in the post-lanosterol stages of sterol biosynthesis in eukaryotes, serving as a precursor to cholesterol in mammals and ergosterol in fungi plos.orgmdpi.comfrontiersin.orgmdpi.comhmdb.cawikipedia.orgmdpi.comnih.govnih.govbiorxiv.org.

Formation of this compound: this compound is formed from lanosterol through a complex series of reactions involving multiple demethylation, reduction, and desaturation steps mdpi.comnih.govmdpi.comuniprot.orguniprot.orgnih.gov. Specifically, the lanosterol 14α-demethylase (ERG11/CYP51) catalyzes the C14-demethylation of lanosterol, followed by the reduction of the C14=C15 double bond by C-14 reductase (ERG24) mdpi.comuniprot.org. Subsequently, the C-4 demethylation complex, comprising enzymes such as ERG25 (C4-methylsterol oxidase), ERG26 (sterol C-4 decarboxylase), and ERG27 (sterol C-3 keto reductase), removes the methyl groups at position C4, ultimately leading to the formation of this compound mdpi.comuniprot.orgnih.govnih.gov. This process converts C30 4,4,14-trimethyl sterols to C27 4,4,14-trisdesmethyl sterols acs.org.

Role in Cholesterol Biosynthesis (Mammals): In the mammalian cholesterol biosynthesis pathway, this compound is a central intermediate. The conversion of this compound to cholesterol can proceed via different routes, notably the Bloch pathway and the Kandutsch-Russell (K-R) pathway acs.orgbiorxiv.orgnih.govelifesciences.orgnih.gov.

Bloch Pathway: In this pathway, the Δ24-double bond reduction occurs as a final step. This compound is converted to desmosterol (B1670304) (cholesta-5,24-dienol) before the final reduction to cholesterol acs.orgbiorxiv.orgelifesciences.org.

Modified Kandutsch-Russell Pathway: In this alternative pathway, the Δ24-reduction can occur earlier. Studies suggest that this compound can be a preferred substrate for C-24 reduction, leading to zymostenol (B45303) (cholesta-8-en-3β-ol) before further modifications to cholesterol nih.govelifesciences.orgnih.gov. This pathway is particularly utilized in tissues like skin, preputial glands, and brain nih.gov.

Role in Ergosterol Biosynthesis (Fungi): In yeasts, such as Saccharomyces cerevisiae, this compound is a key intermediate in the ergosterol biosynthesis pathway plos.orgmdpi.commdpi.comnih.gov. After its formation, this compound is methylated at the C-24 position by C-24 sterol methyltransferase (ERG6) to form fecosterol (B45770) plos.orgmdpi.commdpi.com. Fecosterol is then further transformed into episterol (B45613) by C-8 sterol isomerase (ERG2), and subsequently desaturated and reduced by other enzymes (ERG3, ERG5, ERG4) to yield ergosterol plos.orgmdpi.comuniprot.org.

Cellular Localization and Movement: this compound is synthesized in the endoplasmic reticulum (ER) hmdb.cawikipedia.orgresearchgate.net. Interestingly, newly synthesized this compound moves rapidly to the plasma membrane without a detectable lag, with a half-time of approximately 9 minutes, which is about twice as fast as cholesterol hmdb.cawikipedia.org. The pool of radiolabeled this compound in the plasma membrane turns over quickly, suggesting it is not stagnant and circulates within the cell hmdb.caresearchgate.net.

Fundamental Research Questions Pertaining to this compound

Despite significant advancements in understanding sterol biosynthesis, several fundamental research questions remain regarding this compound and its broader implications in cellular biology:

Role Beyond an Intermediate: While primarily known as a biosynthetic intermediate, there is a growing interest in understanding if this compound, like other sterol intermediates, possesses specific biological activities or functions independent of its conversion to end-product sterols escholarship.orgbiorxiv.orgresearchgate.net. The precise roles of these intermediates in regulating lipid homeostasis, downstream product biosynthesis, and stress response are still being investigated biorxiv.org.

Membrane Properties and Dynamics: Research indicates that this compound, although possessing condensing, ordering, and domain-promoting abilities, is less effective than cholesterol as a condensing and ordering agent in lipid monolayers researchgate.netnih.gov. Further studies are needed to fully elucidate how the structural differences between this compound and cholesterol influence membrane biophysics and the formation and function of lipid rafts in various cellular contexts researchgate.net.

Cellular Sensing and Regulation: A major unanswered question in cholesterol metabolism is how cells sense cholesterol levels and regulate sterol levels in their membranes annualreviews.orgnih.gov. Given this compound's rapid movement and presence in the plasma membrane, its role in cellular sterol sensing mechanisms and feedback regulation of the biosynthetic pathway warrants further investigation hmdb.canih.govannualreviews.orgnih.gov.

Clinical and Therapeutic Implications: Accumulation of sterol intermediates, including this compound, can be disruptive and is linked to certain diseases biorxiv.org. Understanding the precise mechanisms by which this compound levels are regulated and how its accumulation might contribute to pathological conditions could open new avenues for therapeutic interventions nih.govnih.govmdpi.com. For instance, in Leishmania, inactivation of C14α-demethylase leads to the accumulation of 14-methyl this compound, severely disrupting membrane stability and leading to heat hypersensitivity nih.govplos.org.

Evolutionary and Phylogenetic Significance: The sporadic distribution of sterol synthesis in bacteria, including the production of this compound in some myxobacteria, raises questions about the evolutionary history and potential horizontal gene transfer of this pathway between bacteria and early eukaryotes frontiersin.orgnih.govbiorxiv.orgpnas.org. Further research is needed to clarify the complex ancestry and diversification of sterol synthesis pathways across different eukaryotic clades and even in some prokaryotic lineages oup.comfrontiersin.orgfrontiersin.org.

Understanding these fundamental aspects of this compound's biology will not only deepen our knowledge of sterol metabolism but also contribute to addressing broader questions in cell biology, disease pathogenesis, and evolutionary biochemistry.

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

(3S,5S,10S,13R,14R,17R)-10,13-dimethyl-17-[(2R)-6-methylhept-5-en-2-yl]-2,3,4,5,6,7,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H44O/c1-18(2)7-6-8-19(3)23-11-12-24-22-10-9-20-17-21(28)13-15-26(20,4)25(22)14-16-27(23,24)5/h7,19-21,23-24,28H,6,8-17H2,1-5H3/t19-,20+,21+,23-,24+,26+,27-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CGSJXLIKVBJVRY-XTGBIJOFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCC=C(C)C)C1CCC2C1(CCC3=C2CCC4C3(CCC(C4)O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CCC=C(C)C)[C@H]1CC[C@@H]2[C@@]1(CCC3=C2CC[C@@H]4[C@@]3(CC[C@@H](C4)O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H44O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201028211 | |

| Record name | 5-alpha-Cholesta-8,24-dien-3-beta-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201028211 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

384.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Zymosterol intermediate 2 | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0006271 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

128-33-6 | |

| Record name | Zymosterol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=128-33-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Zymosterol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000128336 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-alpha-Cholesta-8,24-dien-3-beta-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201028211 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-α-cholesta-8,24-dien-3-β-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.438 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ZYMOSTEROL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PU2755PT4O | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Zymosterol intermediate 2 | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0006271 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

110 °C | |

| Record name | Zymosterol intermediate 2 | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0006271 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Zymosterol Biosynthesis Pathways and Enzymatic Conversions

Zymosterol in Mammalian Cholesterol Biosynthesis

In mammalian cells, this compound is a key intermediate in the de novo synthesis of cholesterol. wikipedia.orgnih.gov The primary route for this conversion from lanosterol (B1674476) is known as the Bloch pathway. nih.govreactome.org

Bloch Pathway: Lanosterol to this compound Conversion

The transformation of lanosterol into this compound within the Bloch pathway involves a series of demethylation reactions, specifically targeting methyl groups at the C-4 and C-14 positions of the sterol nucleus. nih.govmdpi.commdpi.com This intricate process is facilitated by a multi-enzyme complex. nih.govmdpi.com

Sterol-C4-methyl oxidase (SC4MOL), also known as Methylsterol monooxygenase 1 (MSMO1), initiates the C4-demethylation process. nih.govmdpi.comuniprot.org This enzyme sequentially oxidizes one of the 4-methyl groups of a 4,4-dimethylsterol intermediate, such as testis meiosis-activating sterol (T-MAS), leading to the formation of a C4 carboxylic acid. nih.govmdpi.commdpi.com The activity of SC4MOL is crucial, as its depletion can lead to a significant decrease in total cellular cholesterol levels, highlighting its role as a highly regulated enzyme in the C4-demethylation complex. nih.gov

Following the action of SC4MOL, the 3β-hydroxy-Δ5-steroid-dehydrogenase (NSDHL) enzyme catalyzes an oxidative decarboxylation reaction. nih.govmdpi.comuniprot.orggenecards.org This step involves the removal of carbon dioxide (CO2) from the C4 carboxylic acid intermediate, simultaneously converting the 3β-hydroxy group to a 3-keto group, yielding a 3-ketosterol product, specifically zymosterone (B1260849). nih.govmdpi.comuniprot.org NSDHL is localized within the endoplasmic reticulum, the primary site of post-squalene cholesterogenesis. uniprot.orggenecards.org

The final step in the C4-demethylation sequence, leading directly to this compound, is catalyzed by 3β-keto-reductase, encoded by the HSD17B7 gene. nih.govmdpi.comoup.comnih.govresearchgate.nethmdb.caoup.com This enzyme, also known as 17β-hydroxysteroid dehydrogenase type 7, restores the 3β-hydroxy group by reducing the 3-keto group of zymosterone to this compound. nih.govmdpi.comoup.comnih.govresearchgate.netreactome.org HSD17B7 utilizes reduced nicotinamide (B372718) adenine (B156593) dinucleotide phosphate (B84403) (NADPH) as a cofactor for this reaction. oup.comnih.govreactome.org Its function is critical for de novo cholesterol synthesis, as evidenced by studies showing that a lack of HSD17B7 can block this pathway in vivo. nih.gov Like other enzymes in this complex, HSD17B7 is located in the endoplasmic reticulum. oup.comnih.gov

Before the C4-demethylation steps, the methyl group at the C14 position of lanosterol must be removed. This crucial upstream processing is carried out by Lanosterol Demethylase (LDM), also known as Cytochrome P450 51A1 (CYP51A1). nih.gov CYP51A1 converts lanosterol into an intermediate, such as 4,4-dimethyl-14α-hydroxymethyl-5α-cholesta-8,24-dien-3β-ol, which then undergoes further modifications before the C4-demethylation complex acts to produce this compound. nih.gov The removal of the C14 methyl group is an oxidative process requiring oxygen. researchgate.net

Table 1: Key Enzymes in Lanosterol to this compound Conversion (Bloch Pathway)

| Enzyme Name (Gene) | Function in this compound Biosynthesis | Cofactors/Substrates | Cellular Location |

| Lanosterol Demethylase (LDM/CYP51A1) | Removes the methyl group at C14 from lanosterol. nih.gov | Oxygen researchgate.net | Endoplasmic Reticulum nih.gov |

| Sterol-C4-methyl oxidase (SC4MOL/MSMO1) | Sequentially oxidizes one of the 4-methyl groups of a 4,4-dimethylsterol (e.g., T-MAS) to a carboxylic acid. nih.govmdpi.commdpi.com | Oxygen researchgate.net | Endoplasmic Reticulum uniprot.org |

| 3β-hydroxy-Δ5-steroid-dehydrogenase (NSDHL) | Catalyzes oxidative decarboxylation of 4α-carboxysterols, forming a 3-ketosterol (zymosterone) and removing CO2. nih.govmdpi.comuniprot.orggenecards.org | NAD(P)+ uniprot.orggenecards.org | Endoplasmic Reticulum uniprot.orggenecards.org |

| 3β-keto-reductase (HSD17B7) | Reduces the 3-keto group of zymosterone to restore the 3β-hydroxy group, yielding this compound. nih.govmdpi.comoup.comnih.govresearchgate.netreactome.org | NADPH oup.comnih.govreactome.org | Endoplasmic Reticulum oup.comnih.gov |

Interplay with Kandutsch-Russell Pathway

Cholesterol biosynthesis can proceed through two main post-lanosterol pathways: the Bloch pathway and the Kandutsch-Russell (K-R) pathway. nih.govreactome.org While both pathways ultimately lead to cholesterol, they differ in the timing of the reduction of the double bond in the sterol's isooctyl side chain. reactome.org In the Bloch pathway, this reduction is the final step, typically involving desmosterol (B1670304) as an intermediate. reactome.org Conversely, in the K-R pathway, this side-chain reduction is an earlier step. reactome.org

Research indicates that this compound can serve as a crossover point between the Bloch and a modified K-R pathway in certain cellular contexts. nih.gov For instance, overexpression of DHCR24 can lead to the conversion of this compound into zymostenol (B45303), an intermediate of the K-R pathway. nih.gov Although the K-R pathway was initially described with side-chain saturation occurring earlier, flux analysis has shown that in some tissues, lanosterol demethylation (leading to Bloch pathway intermediates like FF-MAS and T-MAS) precedes side-chain saturation. nih.gov This suggests a dynamic interplay where intermediates might traverse between pathways depending on cellular conditions and enzyme availability. Both the Bloch and K-R pathways can be significantly affected in various physiological and pathological states, such as severe viral infections. researchgate.net

This compound as a Crossover Point between Pathways

This compound (5α-cholesta-8(9),24-dien-3β-ol) plays a significant role as a crossover point in the complex network of cholesterol biosynthesis, particularly between the Bloch and Kandutsch-Russell (K-R) pathways nih.govnih.govelifesciences.org. While cholesterol synthesis primarily occurs in the endoplasmic reticulum (ER), this compound, its precursor, is predominantly found in the plasma membrane of human fibroblasts hmdb.canih.govmedchemexpress.com. Research indicates that in human fibroblasts, this compound is converted to cholesterol exclusively within the rough ER hmdb.canih.govmedchemexpress.com. This newly synthesized this compound rapidly translocates to the plasma membrane, with a half-time of approximately 9 minutes, which is twice as fast as cholesterol itself nih.govresearchgate.net. The this compound pool in the plasma membrane exhibits rapid turnover, suggesting its dynamic circulation within the cell rather than remaining stagnant nih.govresearchgate.net.

DHCR24 (24-dehydrocholesterol reductase) involvement in side-chain saturation of this compound

The enzyme 24-dehydrocholesterol reductase (DHCR24) is integral to the side-chain saturation of sterol intermediates, including those derived from this compound. DHCR24 is capable of metabolizing any cholesterol synthesis intermediate from lanosterol onward that possesses a Δ24 double bond mdpi.com. While DHCR24 is known to catalyze the reduction of desmosterol to cholesterol, representing the final step in the Bloch pathway mdpi.com, its substrate specificity extends to other intermediates. In vitro studies suggest that 24-dehydrolathosterol is the most reactive substrate for DHCR24 mdpi.com. This high affinity for 24-dehydrolathosterol indicates a preferential shift in cholesterol synthesis, where the pathway may initially proceed via the Bloch branch from lanosterol to 24-dehydrolathosterol, and then transition to the Kandutsch-Russell branch through lathosterol (B1674540) mdpi.com. This enzymatic activity highlights DHCR24's role in influencing the flow between the two major cholesterol biosynthesis pathways.

Downstream Conversion of this compound to Cholesterol

The conversion of this compound to cholesterol involves a series of precise enzymatic steps, primarily orchestrated within the endoplasmic reticulum.

Sterol-Δ8-7-isomerase (EBP) activity

A critical step in the downstream conversion of this compound is catalyzed by sterol-Δ8-7-isomerase, also known as Emopamil-Binding Protein (EBP). This enzyme facilitates the isomerization of the double bond within the sterol molecule, relocating it from the Δ8(9) position to the Δ7 position mdpi.comacs.orggenecards.org. Specifically, EBP converts this compound (a Δ8-sterol) into 24-dehydrolathosterol (a Δ7-sterol, also referred to as dehydrolathosterol) mdpi.comacs.orggenecards.orgresearchgate.net. Similarly, EBP also acts on zymostenol, converting it to lathosterol mdpi.comacs.org. This isomerization is a pivotal branch point, directing the sterol towards the later stages of the Kandutsch-Russell pathway.

Subsequent enzymatic steps from 24-dehydrolathosterol/lathosterol

Following the EBP-mediated isomerization, 24-dehydrolathosterol and lathosterol undergo further transformations. Sterol-C5-desaturase/lathosterol oxidase (SC5DL) is the enzyme responsible for catalyzing the formation of a C5-double bond in these sterols mdpi.com. This reaction converts 24-dehydrolathosterol into 7-dehydrodesmosterol (B141393) and lathosterol into 7-dehydrocholesterol (B119134), respectively mdpi.com.

DHCR7 (7-dehydrocholesterol reductase) and DHCR24 roles in final steps

The final stages of cholesterol biosynthesis involve the concerted action of DHCR7 and DHCR24. 7-dehydrocholesterol reductase (DHCR7) catalyzes the reduction of the Δ7 double bond, converting 7-dehydrocholesterol into the final product, cholesterol mdpi.comuniprot.orguniprot.org. Additionally, DHCR7 can metabolize 7-dehydrodesmosterol to desmosterol uniprot.orguniprot.org. Subsequently, DHCR24 (24-dehydrocholesterol reductase) catalyzes the reduction of the Δ24 double bond in desmosterol, completing its conversion to cholesterol mdpi.commdpi.com. DHCR24 is considered essential for both the Bloch and Kandutsch-Russell pathways in the final steps of cholesterol synthesis mdpi.com.

This compound in Fungal Ergosterol (B1671047) Biosynthesis

In fungi, this compound plays an analogous crucial role in the biosynthesis of ergosterol, the primary sterol in fungal cell membranes, which is functionally equivalent to cholesterol in mammals mdpi.comfrontiersin.org. The ergosterol biosynthesis pathway in yeasts, such as Saccharomyces cerevisiae, involves a "this compound branch" mdpi.comfrontiersin.org.

The pathway begins with the cyclization of squalene (B77637) to lanosterol, the first cyclic intermediate mdpi.comfrontiersin.orgfrontiersin.orglibretexts.org. Through a series of demethylation reactions, lanosterol is converted to 4,4-dimethylcholesta-8,14,24-trienol, then 4,4-dimethylthis compound, and subsequently to this compound mdpi.comfrontiersin.orgfrontiersin.orgresearchgate.net.

Once this compound is formed, it undergoes methylation at the C-24 position by the enzyme C-24 sterol methyltransferase (ERG6), leading to the formation of fecosterol (B45770) mdpi.comfrontiersin.orgfrontiersin.orgresearchgate.net. Fecosterol is then converted to episterol (B45613) through the activity of the C8 isomerase enzyme ERG2 frontiersin.org. The final steps to ergosterol involve a complex process catalyzed by C5-sterol desaturase (ERG3), C22-sterol desaturase (ERG5), and C24-sterol reductase (ERG4) frontiersin.org.

While the this compound branch is prominent in yeasts, filamentous fungi, such as Aspergillus fumigatus, may also utilize an eburicol (B28769) branch in their ergosterol biosynthesis, though both pathways ultimately converge at fecosterol mdpi.comfrontiersin.org.

The biosynthesis of this compound in eukaryotes typically proceeds from lanosterol through a series of demethylation, reduction, and desaturation reactions nih.govwikipedia.orgguidetopharmacology.org. Lanosterol, the first cyclic component in the sterol synthesis cascade, undergoes C-14 demethylation catalyzed by lanosterol 14-α-demethylase (Erg11p/Cyp51), followed by reduction of the C14=C15 double bond by Erg24p, and then C-4 demethylation involving the Erg25p-Erg26p-Erg27p complex, often with Erg28p acting as a tethering protein, to yield this compound nih.govwikipedia.orgguidetopharmacology.orgfishersci.canih.gov. This compound is notable as the first intermediate in the ergosterol biosynthesis pathway that can be incorporated into cellular membranes wikipedia.orgnih.gov.

C-24 Sterol Methyltransferase (ERG6) conversion of this compound to fecosterol

In yeasts such as Saccharomyces cerevisiae and Candida species, this compound serves as a direct precursor in the ergosterol biosynthetic pathway nih.govwikipedia.orglipidmaps.org. The conversion of this compound to fecosterol is a key step catalyzed by the enzyme C-24 sterol methyltransferase, encoded by the ERG6 gene nih.govwikipedia.orgfishersci.calipidmaps.orguni.lufishersci.senih.govwikipedia.org. This enzyme specifically methylates the C-24 position of this compound fishersci.se. Deletion of the ERG6 gene in Saccharomyces cerevisiae and Candida glabrata leads to the accumulation of this compound, highlighting its role as a substrate for Erg6p wikipedia.org. This conversion is essential for the progression towards ergosterol, the primary sterol in fungal membranes nih.govwikipedia.orgfishersci.calipidmaps.orguni.lufishersci.senih.govwikipedia.org.

Subsequent enzymes (Erg2p, Erg3p, Erg5p, Erg4p) in ergosterol production from fecosterol

Following the conversion of this compound to fecosterol by Erg6p, a series of subsequent enzymatic reactions further transform fecosterol into ergosterol nih.govwikipedia.orgfishersci.ca. These steps involve several enzymes:

Erg2p (C-8 sterol isomerase) : This enzyme converts fecosterol to episterol by catalyzing the isomerization of the C-8 double bond to a C-7 double bond nih.govwikipedia.orgguidetopharmacology.orgfishersci.ca.

Erg3p (C-5 sterol desaturase) : Erg3p introduces a C-5 double bond into episterol, leading to the formation of 5-dehydroepisterol (B45616) nih.govwikipedia.orgguidetopharmacology.orgfishersci.ca. This enzyme is oxygen-dependent nih.gov.

Erg5p (C-22 sterol desaturase) : Erg5p catalyzes the formation of a C-22(23) double bond in the sterol side chain, converting 5-dehydroepisterol into ergosta-5,7,22,24(28)-tetraen-3β-ol nih.govwikipedia.orgguidetopharmacology.org. This step also requires oxygen nih.gov.

Erg4p (C-24(28) sterol reductase) : Finally, Erg4p reduces the C-24(28) double bond, leading to the production of ergosterol nih.govwikipedia.orgguidetopharmacology.orgfishersci.ca.

The concerted action of these enzymes ensures the complete synthesis of ergosterol, a vital component of fungal cell membranes nih.govwikipedia.orgfishersci.ca.

Table 1: Key Enzymatic Conversions in the this compound Branch of Ergosterol Biosynthesis in Yeasts

| Enzyme (Gene) | Catalyzed Reaction | Substrate | Product | Role in Pathway |

| ERG6 (C-24 Sterol Methyltransferase) | C-24 methylation | This compound | Fecosterol | Initial modification of this compound |

| Erg2p (C-8 Sterol Isomerase) | C-8 to C-7 double bond isomerization | Fecosterol | Episterol | Rearrangement of double bond |

| Erg3p (C-5 Sterol Desaturase) | Introduction of C-5 double bond | Episterol | 5-Dehydroepisterol | Desaturation step |

| Erg5p (C-22 Sterol Desaturase) | Introduction of C-22(23) double bond | 5-Dehydroepisterol | Ergosta-5,7,22,24(28)-tetraen-3β-ol | Desaturation of side chain |

| Erg4p (C-24(28) Sterol Reductase) | Reduction of C-24(28) double bond | Ergosta-5,7,22,24(28)-tetraen-3β-ol | Ergosterol | Final reduction to ergosterol |

Distinction from Eburicol Branch in Filamentous Fungi

While yeasts primarily utilize the this compound branch for ergosterol biosynthesis, filamentous fungi often employ an alternative pathway known as the eburicol branch lipidmaps.org. This distinction arises early in the post-lanosterol biosynthesis. In the this compound branch, lanosterol undergoes repeated demethylation to form this compound, which is then methylated at the C-24 position by C-24 sterol methyltransferase (Erg6p) to produce fecosterol lipidmaps.org.

In contrast, in the eburicol branch, the initial step after lanosterol involves the methylation of lanosterol itself at the C-24 position by C-24 sterol methyltransferase (Erg6p) to form eburicol lipidmaps.org. Subsequently, the C-14 and C-4 methyl groups are removed from eburicol lipidmaps.org. Both the this compound and eburicol branches ultimately converge at the fecosterol level, from which the pathway proceeds towards ergosterol. The choice between these two branches can be species-dependent. For instance, Saccharomyces cerevisiae predominantly follows the this compound branch, whereas in Aspergillus fumigatus, the eburicol branch appears to be the preferred route to fecosterol. In some species like Schizosaccharomyces pombe, both routes may occur.

This compound in Other Organisms (e.g., Bacteria, Protists)

While sterol biosynthesis is a hallmark of eukaryotes, some bacterial species have been found to produce sterols, including this compound. For example, the marine myxobacterium Enhygromyxa salina has been shown to produce this compound as a biosynthetic intermediate in its cholesterol synthesis pathway. This is noteworthy because, unlike many eukaryotes where intermediates are present at much lower concentrations than end-product sterols, in E. salina, intermediates like this compound can occur at greater or similar concentrations to cholesterol, suggesting they might serve as functional lipids themselves.

Protists, being a diverse group of eukaryotes, exhibit varied sterol metabolism. While general metabolic pathways in protists are largely similar to other eukaryotes, some protists produce unique sterols. For instance, dinoflagellates produce specific 4-methylsterols like dinosterol (B1230970) and utilize lanosterol as a sterol precursor. Although the specific unique aspects of this compound metabolism in protists are not extensively detailed in the provided search results, the general understanding is that their sterol pathways can differ in cyclization products (e.g., cycloartenol (B190886) instead of lanosterol in some cases) and subsequent modifications.

Unique Aspects of this compound Metabolism in Non-Mammalian/Fungal Systems

In bacteria that synthesize sterols, the conversion of lanosterol to this compound involves demethylation at C-4 and C-14, and a reduction at C-14, similar to eukaryotes. However, a unique aspect lies in the C-4 demethylation process. In eukaryotes (like yeast and vertebrates), C-4 demethylation typically requires a complex of three proteins (Erg25p, Erg26p, and Erg27p), often tethered by Erg28p. In contrast, some sterol-producing bacteria lack homologs for all these eukaryotic C-4 demethylase proteins, suggesting that they employ distinct biochemical pathways for these modifications. This indicates an unappreciated complexity in bacterial sterol production that can rival eukaryotes. The exact mechanisms for these unique C-4 demethylation steps in bacteria are still being elucidated.

Table 2: this compound Presence and Unique Metabolic Aspects in Other Organisms

| Organism Type | This compound Presence | Unique Metabolic Aspects |

| Bacteria (e.g., Enhygromyxa salina) | Produced as a biosynthetic intermediate in cholesterol synthesis. | C-4 demethylation may occur via distinct bacterial proteins, lacking full homology to eukaryotic C-4 demethylase complexes. |

| Protists | General sterol metabolism involves lanosterol as a precursor; specific details on this compound metabolism are less defined in available sources. | Sterol pathways can differ in initial cyclization products (e.g., cycloartenol) and subsequent modifications compared to mammals/fungi. |

Molecular Mechanisms of Zymosterol Metabolism Regulation

Enzymatic Regulation

Enzymatic regulation of zymosterol metabolism encompasses various mechanisms, including allosteric control, cofactor dependencies, and post-translational modifications, often facilitated by the formation of multi-enzyme complexes.

The enzymatic steps leading to and from this compound are highly dependent on specific cofactors and can be influenced by allosteric regulation. For instance, the reduction of zymosterone (B1260849) to this compound necessitates cofactors such as NADPH and a proton (H+) uni.lu. Many enzymes within the broader cholesterol synthesis pathway, including those relevant to this compound, require coenzymes like NADH and NADPH for their catalytic activities fishersci.pt. Squalene (B77637) epoxidase, an enzyme upstream in the sterol biosynthesis pathway, specifically requires FAD, NADPH-cytochrome P450 reductase, NADPH, and a supernatant protein factor for its function fishersci.ca. Sterol side chain C24-reductases, which act on sterols including this compound derivatives, are also NADPH-dependent catalysts wikipedia.org.

Allosteric regulation, where molecules bind to an enzyme at a site other than the active site to alter its activity, is also observed. Mevalonate (B85504) kinase (MVK), an early enzyme in sterol biosynthesis, is inhibited by downstream products such as farnesyl pyrophosphate and geranyl pyrophosphate, indicating a feedback allosteric mechanism mycocentral.eu. Furthermore, the oligomeric state of certain enzymes, such as 3-hydroxy-3-methylglutaryl CoA reductase (HMGCR), which forms tight tetramers, can influence their susceptibility to allosteric modulation by various ligands fishersci.pt.

Post-translational modifications (PTMs) provide a rapid and dynamic means of regulating enzyme activity and protein stability within the this compound metabolic pathway. These modifications, including ubiquitination, phosphorylation, and acetylation, can lead to changes in enzyme activity or targeted degradation bmrb.ionih.gov. Among the enzymes involved in cholesterol synthesis, ubiquitination, phosphorylation, and acetylation are the most frequently reported PTMs bmrb.io.

Sterol biosynthesis enzymes often engage in specific protein-protein interactions, forming functional complexes that enhance the efficiency and coordination of the metabolic pathway. In yeast, these interacting ergosterol (B1671047) biosynthetic enzymes form a complex known as the "ergosome" nih.govthegoodscentscompany.commdpi.com. Key proteins like Erg11p, Erg25p, Erg27p, and Erg28p are considered to form a core center of this ergosome, interacting with other enzymes involved in the pathway nih.govmdpi.comnih.gov.

Specific interactions have been identified, such as Erg28p interacting with Erg11p and Erg1p nih.gov. Notably, Erg27p is essential for the activity of oxidosqualene cyclase (Erg7p), and their physical association is believed to contribute significantly to the regulation of yeast sterol biosynthesis nih.gov. It is suggested that many, if not all, sterol biosynthetic proteins may be tethered to the endoplasmic reticulum (ER) as a large complex, optimizing the sequential reactions nih.gov. Most cholesterol synthesis enzymes are integral membrane proteins, predominantly located in the ER membrane, and their interactions are thought to optimize the efficiency of cholesterol synthesis fishersci.ptbmrb.io. The C-4 demethylation complex, which processes intermediates like 4,4-dimethylthis compound, involves Erg25, Erg26, and Erg27, with Erg28 and Erg29 also likely playing roles within this complex nih.gov. The oligomeric state of enzymes, such as the dimeric forms of cholestenol delta-isomerase (EBP), sterol 14-alpha-demethylase (CYP51A1), and MVK, or the tetrameric HMGCR, can also influence their activity and allosteric modulation fishersci.pt.

Genetic and Transcriptional Control of this compound Levels

Beyond immediate enzymatic regulation, the cellular levels of this compound are tightly controlled through genetic and transcriptional mechanisms, primarily involving the regulation of ERG genes and specific transcription factors.

This compound serves as an intermediate in the biosynthesis of cholesterol in mammals and ergosterol in fungi wikipedia.org. The ERG genes encode the enzymes responsible for the various steps in these pathways, and their regulation directly impacts this compound levels. For instance, the enzyme Erg6p (C-24 methylase) converts this compound into fecosterol (B45770) nih.govwikipedia.org. Consequently, the deletion of the erg6 gene leads to a notable decrease in ergosterol and a corresponding increase in this compound content within the cell fishersci.ca. Mutants lacking erg6 accumulate not only this compound but also other sterols that result from the activity of Erg2, Erg3, and Erg5 on this compound wikipedia.org.

Conversely, the overexpression of certain ERG genes can also lead to this compound accumulation or its efficient conversion. Simultaneous overexpression of ERG1 (squalene epoxidase) and ERG11 (sterol-14α-demethylase) has been shown to result in the accumulation of later sterols, from this compound to ergosterol, indicating that these steps can become limiting in the pathway fishersci.cawikidata.org. The ERG27 gene, encoding a 3-keto sterol reductase, catalyzes steps that transform lanosterol (B1674476) into this compound. Cells deficient in ERG27 become sterol auxotrophs and accumulate noncyclic sterol intermediates wikipedia.orgguidetopharmacology.org. Generally, mutations in late ERG genes lead to the accumulation of mixtures of sterols, including the precursors that they are unable to process further alfa-chemistry.com. The expression of ERG genes is also responsive to environmental cues, such as iron deficiency, which can alter their transcription wikipedia.org. Additionally, the SC4MOL gene catalyzes an initial conversion step of 4,4-dimethyl-5α-cholesta-8,24-trien-3β-ol to this compound in the distal sterol biosynthesis pathway wikidata.org.

Transcriptional regulation of ERG genes, and thus this compound levels, is largely mediated by specific transcription factors. In yeast, the paralogous transcription factors Upc2p and Ecm22p are key sterol regulatory element (SRE)-binding proteins that control the transcription of ERG enzymes fishersci.sefishersci.cafishersci.ca. Under conditions of low oxygen, reduced sterol levels act as a signal, prompting the translocation of Upc2p and Ecm22p to the nucleus fishersci.sewikipedia.org. Once in the nucleus, these proteins bind to specific SREs located in the promoters of sterol biosynthesis genes, thereby activating their transcription fishersci.sewikipedia.orgfishersci.ca. For example, Upc2p and Ecm22p directly bind to a 7-bp SRE in the ERG2 promoter to activate its expression fishersci.ca. This coordinated action allows them to regulate multiple genes within the sterol biosynthesis pathway fishersci.ca.

Under sterol-rich and aerobic conditions, a basal expression of ERG genes is maintained through the binding of Hap1p, Ecm22p, and to a lesser extent, Upc2p, to their respective promoters fishersci.ca. Conversely, Rox1p and Mot3p act as transcriptional repressors for hypoxic genes and genes involved in the ergosterol biosynthesis pathway fishersci.ca. When sterol levels decline, for instance, due to the presence of sterol biosynthesis inhibitors, Ecm22p is released from ERG promoters (a process involving Mot3p), while the expression of UPC2 is upregulated, and the binding of Upc2p to ERG promoters significantly increases, leading to the induction of ERG genes fishersci.se. Research has further demonstrated that the expression of ERG25, ERG26, and ERG27 genes, which are crucial for this compound biosynthesis, is coordinately regulated transcriptionally, along with ERG1 and ERG7, in response to disruptions in sterol biosynthesis, a process that relies on both Upc2p and Ecm22p biorxiv.org.

Feedback Mechanisms in Sterol Homeostasis Affecting this compound

Sterol levels within a cell exert a profound influence on the expression of genes involved in sterol biosynthesis. In yeast, for instance, lower cellular sterol concentrations lead to an increase in the expression of ERG genes, which encode enzymes responsible for ergosterol biosynthesis. Conversely, elevated sterol levels result in a reduction of ERG gene transcription. caribjscitech.com

This compound itself participates in these feedback mechanisms. When exogenously supplied, this compound is efficiently converted into ergosterol in yeast. This biosynthesized ergosterol then acts to repress the transcription of the ERG2 gene, which encodes Δ8-Δ7-sterol isomerase. Interestingly, direct exogenous supply of ergosterol has minimal to no effect on ERG2 transcription, suggesting that the de novo biosynthesis of ergosterol from precursors like this compound, rather than its mere presence, is critical for its regulatory function. fishersci.ca

Another evolutionarily conserved feedback system involves the sterol-dependent degradation of squalene monooxygenase (Erg1 in yeast, Teb4 in mammals) mediated by ubiquitin ligases like Doa10 in yeast. This mechanism is crucial for preventing the accumulation of potentially toxic sterol intermediates and maintaining sterol homeostasis. bmrb.io

Furthermore, interventions that affect enzymes downstream of this compound can lead to its accumulation, indirectly influencing feedback loops. For example, compounds that inhibit Δ8–7 isomerase, such as fluphenazine, tamoxifen, clomiphene, and toremifene, result in increased levels of this compound and zymostenol (B45303), while simultaneously decreasing 7-dehydrocholesterol (B119134) and cholesterol levels. This highlights how specific enzymatic inhibitions can disrupt sterol homeostasis and lead to the buildup of particular intermediates like this compound. nih.gov In a mouse model, overexpression of DHCR24, an enzyme involved in cholesterol biosynthesis, led to a decrease in this compound levels within the Bloch pathway, a finding attributed to negative feedback mechanisms designed to maintain optimal cholesterol concentrations. fishersci.se

Cellular Homeostasis and this compound Flux

This compound serves as a pivotal intermediate in the cholesterol biosynthesis pathway, with its conversion to cholesterol occurring within the endoplasmic reticulum (ER). lipidmaps.org Despite being synthesized intracellularly, this compound exhibits a notable presence in the plasma membrane of cultured human fibroblasts, accumulating rapidly from the cytosol. lipidmaps.orglipidmaps.org The movement of this compound across the cytosol is remarkably efficient, occurring at more than twice the rate of cholesterol itself. lipidmaps.org

Studies in human fibroblasts have revealed dynamic cellular flux patterns for this compound. Although this compound constitutes a negligible fraction of the total sterol mass, it is readily labeled biosynthetically with radioactive acetate (B1210297). lipidmaps.org Inhibition of sterol Δ24-reductase by triparanol (B1683665) leads to a significant increase in labeled this compound, which can subsequently be chased into cholesterol, demonstrating its direct role as a precursor. lipidmaps.org Evidence suggests that newly synthesized this compound is intimately associated with the plasma membrane, as approximately 80% of radiolabeled this compound can be oxidized by the impermeant enzyme cholesterol oxidase in fixed intact cells. Additionally, sucrose (B13894) density gradient analysis shows that the buoyant density profile of nascent this compound is identical to that of the plasma membrane, and it transfers as readily to exogenous acceptors as cholesterol. lipidmaps.org

The observation that cholesterol is synthesized in the ER while its precursor, this compound, is predominantly found in the plasma membrane, strongly implies an active circulation of this compound within the cell. alfa-chemistry.com Research indicates that in human fibroblasts, this compound is converted to cholesterol exclusively within the rough ER, with minimal accumulation of either this compound or cholesterol in the rough ER in vivo. alfa-chemistry.com Newly synthesized this compound translocates to the plasma membrane without a detectable lag, exhibiting a rapid half-time of 9 minutes, approximately twice as fast as cholesterol. alfa-chemistry.com The pool of radiolabeled this compound in the plasma membrane turns over rapidly, faster than intracellular cholesterol, indicating its non-stagnant nature. alfa-chemistry.com

Further investigations using exogenous [3H]this compound pulsed into intact cells show that it initially localizes to the plasma membrane, is rapidly internalized, and then converted to [3H]cholesterol. Notably, half of the newly produced [3H]cholesterol returns to the plasma membrane within 30 minutes of the initial this compound pulse. alfa-chemistry.com Before reaching the plasma membrane, nascent this compound accumulates in a buoyant, sterol-rich intracellular membrane, which also acquires nascent cholesterol and exogenous this compound. These findings collectively suggest a rapid, bidirectional movement of sterols, including this compound, among the rough ER, a specific sterol-rich intracellular membrane, and the plasma membrane, highlighting complex mechanisms for maintaining cellular sterol homeostasis. alfa-chemistry.com

Flux analysis of cholesterol biosynthesis pathways reveals tissue and cell-type specific variations in this compound utilization. In mouse testes, for instance, the rates of synthesis for demethylated intermediates, including this compound, are significantly lower than those for methyl sterols in the Bloch pathway, suggesting that a substantial fraction of upstream intermediates may be diverted to produce other sterols. fishersci.calipidmaps.org Conversely, in cultured CHO7 and HuH7 cells, a reduction in cellular cholesterol content leads to the upregulation of the Bloch pathway. fishersci.calipidmaps.org Overexpression of DHCR24 in HEK-293 cells results in the quantitative conversion of lanosterol into this compound. However, only about one-third of the labeled this compound is further processed downstream in the Bloch pathway, with a marked increase in flux through 7-dehydrocholesterol, indicating a crossover of post-zymosterol intermediates to the Kandutsch-Russell (K-R) pathway under these conditions. lipidmaps.org In certain microorganisms like Schizochytrium sp., this compound can follow divergent paths, either being converted to desmosterol (B1670304) and then to cholesterol, or directly to zymostenol through a C-24 double bond reduction. fishersci.se

Cellular Localization and Dynamic Trafficking of Zymosterol

Mechanisms of Zymosterol Movement within Cells

Proteins Involved in this compound Inter-membrane Exchange

The efficient and regulated inter-membrane exchange of this compound is mediated by a diverse array of proteins, primarily operating through non-vesicular transport pathways. These proteins play critical roles in extracting sterols from one membrane and delivering them to another, thereby overcoming the energy barrier associated with sterol desorption mycocentral.euuni.lu.

Key protein families implicated in this compound trafficking include:

Oxysterol Binding Protein Homologues (Osh proteins) and Oxysterol-binding Protein (OSBP) / OSBP-Related Proteins (ORPs): These protein families are considered prime candidates for mediating non-vesicular intracellular sterol transport in yeast (Osh proteins) and mammals (OSBP/ORPs) nih.govuni.luwikidata.org. In Saccharomyces cerevisiae, there are seven known Osh proteins (Osh1p-Osh7p), while human cells possess 16 homologous ORP proteins nih.gov. Specific members, such as Osh4p/Kes1p, have demonstrated the ability to transfer sterols between membranes in vitro nih.gov. Studies involving the inactivation of Kes1p in yeast strains lacking other Osh proteins have revealed perturbations in non-vesicular sterol transport in vivo nih.gov. Furthermore, the depletion of all seven Osh proteins in yeast leads to a significant decrease in the transport of exogenous sterols from the plasma membrane to the ER, as well as a reduction in the delivery of newly synthesized ergosterol (B1671047) from the ER to the plasma membrane uni.lu. While some Osh proteins, like Osh6p and Osh7p, may not directly transfer sterols in in vitro assays, the broader OSBP/ORP family is recognized for its involvement in transferring and regulating sterols and phospholipids (B1166683) across organelle membranes, contributing to signaling, vesicular trafficking, lipid metabolism, and non-vesicular transport uni.luwikidata.org.

Steroidogenic Acute Regulatory (StAR) protein-related Lipid Transfer (START) Domain Family (STARD proteins): This family comprises 15 members (STARD1-15), several of which are capable of binding sterols and facilitating non-vesicular lipid transport nih.govwikipedia.orgwikipedia.org. For instance, STARD4 has been shown to mediate cholesterol transport from the plasma membrane to endocytic recycling compartments and the ER nih.gov. In yeast, Lam proteins, which contain one or two sterol-binding StARkin domains, are integral ER membrane proteins located at the cell cortex and are thought to function as sterol transporters mycocentral.eu. Similarly, the mammalian StARkin STARD3, anchored to endosomal membranes, is proposed to facilitate cholesterol transfer between endosomes and the ER mycocentral.eu.

P4-ATPases (e.g., Drs2/Dnf family): These proteins have been implicated in both protein and sterol trafficking nih.gov. Genetic studies in yeast have shown that disruption of KES1 (an Osh protein) can suppress the cold-sensitive growth defect of drs2Δ mutants, suggesting that Dnf P4-ATPases can functionally compensate for Drs2p and are involved in sterol-related processes nih.gov.

Erg Enzymes (in yeast ergosterol biosynthesis): While primarily enzymes in the ergosterol biosynthesis pathway, some Erg proteins in yeast, such as Erg1, Erg7, Erg27, and Erg6, exhibit dual localization to both the ER and lipid particles (LPs), highlighting their potential role in directing sterol intermediates like this compound within the cell fishersci.ca. Specific enzymes like Erg11, Erg25, Erg27, and Erg28 form a functional complex, known as the ergosome, within the ER to facilitate the catalytic steps of sterol synthesis fishersci.ca.

It is important to note that while NPC1 and NPC2 proteins are crucial for cholesterol transport from lysosomes and late endosomes, the anterograde transport of sterols from the ER to the plasma membrane appears to be independent of these proteins nih.gov. The complex interplay of these protein families underscores the sophisticated mechanisms governing this compound's precise localization and dynamic movement, which are essential for its role as a key intermediate in sterol metabolism.

Biological Functions and Membrane Interactions of Zymosterol

Zymosterol in Cellular Signaling and Regulatory Processes

This compound's biological functions are deeply intertwined with its capacity to participate in complex cellular signaling cascades, particularly those governing lipid metabolism and sterol biosynthesis. Its structural characteristics enable it to interact with key regulatory proteins, thereby modulating gene expression and maintaining cellular equilibrium.

This compound functions as an intermediate ligand for specific nuclear receptors, notably the Liver X Receptors (LXRs). LXRs, comprising LXRα (NR1H3) and LXRβ (NR1H2), are a class of nuclear receptors that act as oxysterol sensors, crucial for regulating genes involved in cholesterol and lipid metabolism. mdpi.commdpi.comwikipedia.org Studies have demonstrated that this compound, alongside desmosterol (B1670304), can activate LXRs. mdpi.comnih.gov This activation is significant as LXRs, upon binding to an endogenous ligand, initiate a transcriptional program aimed at restoring cholesterol homeostasis within the cell. wikipedia.orgdoi.org For instance, research by Steffensen et al. indicated that this compound, a structural analog of follicular fluid meiosis-activating sterol (FFMAS), is capable of inducing meiosis resumption in an LXR-dependent manner. mdpi.com Beyond LXRs, this compound and its derivatives, such as zymostenol (B45303), have also been proposed as ligands for the Retinoic Acid Related nuclear receptor C (RORC), further highlighting its potential broad involvement in nuclear receptor-mediated signaling. biorxiv.org

The Sterol Response Element-Binding Protein (SREBP) pathway is a fundamental cellular mechanism that precisely regulates lipid homeostasis by controlling the expression of genes involved in the synthesis of cholesterol, fatty acids, and triglycerides. nih.govmdpi.com this compound plays an indirect yet crucial role in this pathway as an intermediate of cholesterol biosynthesis. SREBPs are synthesized as inactive, membrane-bound transcription factors anchored in the endoplasmic reticulum (ER) membrane, where they interact with the SREBP cleavage-activating protein (Scap) and the ER-resident protein INSIG. mdpi.comnih.gov In conditions of sterol depletion, the SREBP-Scap complex translocates to the Golgi apparatus. Here, SREBP undergoes sequential proteolytic cleavages by site-1 protease (S1P) and site-2 protease (S2P), releasing its active N-terminal domain (N-SREBP). mdpi.com This active N-SREBP then moves to the nucleus, where it binds to sterol regulatory elements (SREs) in the promoter regions of target genes, thereby activating their transcription to enhance lipid synthesis and uptake. mdpi.com The accumulation of post-squalene intermediates, including this compound, has been observed in genetic models where SREBP regulation is perturbed, such as in Insig-double knockout mice, suggesting a direct link between this compound levels and the modulation of the SREBP pathway. nih.gov Specific intermediates within the cholesterol biosynthetic pathway, including this compound, are understood to regulate lipid homeostasis through a coordinated interplay involving both the LXR and SREBP pathways. nih.gov

This compound's position as a key intermediate in the cholesterol and ergosterol (B1671047) biosynthetic pathways inherently links it to the broader regulation of lipid homeostasis. mdpi.complos.org Cellular lipid homeostasis is a tightly regulated process essential for maintaining membrane integrity, energy storage, and signaling. Disturbances in this balance can have significant physiological consequences. For instance, conditions such as iron deprivation have been shown to disrupt sterol homeostasis, leading to a notable decrease in the levels of this compound, alongside ergosterol and other biosynthetic intermediates. plos.org This highlights this compound as a sensitive indicator and participant in the cellular response to metabolic stress. The SREBP pathway, with which this compound interacts, is central to this regulatory network, ensuring appropriate cellular lipid levels. mdpi.com The regulation of sterol levels is achieved through sophisticated feedback mechanisms that operate at both transcriptional and post-transcriptional levels. Lower cellular sterol concentrations typically lead to an upregulation of genes encoding enzymes involved in ergosterol biosynthesis (ERG genes), while higher levels suppress their transcription. mdpi.com Furthermore, external factors, such as certain drug treatments like antipsychotics, have been observed to modulate lipid metabolism by increasing levels of this compound and zymostenol, suggesting that this compound's levels can be influenced by, and in turn, contribute to, the modulation of lipid homeostasis in response to pharmacological interventions. researchgate.net

Pathological Implications and Disease Associations of Zymosterol Metabolism

Zymosterol in Lipid-Related Metabolic Dysregulation

Response to Chemical Inhibition of Sterol Biosynthesis

Chemical inhibition of sterol biosynthesis pathways can lead to the accumulation of specific sterol intermediates, including this compound. This accumulation provides insights into the points of inhibition and the compensatory mechanisms of the cell. For instance, azole antifungal drugs are known to inhibit sterol 14α-demethylase (CYP51), an enzyme that acts on lanosterol (B1674476) and related compounds to produce this compound. taylorandfrancis.com When fungal cells like Candida albicans are treated with azoles such as fluconazole (B54011) (FCZ), the ergosterol (B1671047) content, which is the primary sterol in fungi, significantly decreases. taylorandfrancis.com Concurrently, there is an increase in the content of other sterols in bypass pathways, including lanosterol, 14α-methylfecosterol, eburicol (B28769), and obtusifoliol. taylorandfrancis.com While the direct accumulation of this compound due to chemical inhibition of downstream enzymes is not explicitly detailed in the provided snippets, the inhibition of CYP51 leading to accumulation of its substrates (like lanosterol) and subsequent shifts in sterol profiles highlight the interconnectedness of the pathway. This compound itself is a precursor of ergosterol, and its levels can be affected by inhibitors acting on enzymes further down the pathway, such as C-24 sterol methyltransferase (ERG6), C-8 sterol isomerase, C-5 sterol desaturase, and C-22 sterol desaturase. mdpi.comtandfonline.com

This compound as a Target in Antifungal Research

The distinct sterol biosynthesis pathway in fungi, which culminates in ergosterol instead of cholesterol, presents a selective target for antifungal therapies. This compound, being an intermediate in this fungal-specific branch, is of particular interest. avantiresearch.com

This compound Pathway as a Vulnerability in Fungal Pathogens

The ergosterol biosynthesis pathway is essential for the survival and virulence of many fungal pathogens, including Candida species. mdpi.com Ergosterol is a critical component of the fungal cell membrane, playing roles analogous to cholesterol in mammalian cells, such as maintaining membrane fluidity and integrity. mdpi.com The this compound branch of ergosterol biosynthesis involves the repeated demethylation of lanosterol, leading to the formation of this compound. mdpi.com Subsequently, this compound is methylated by C-24 sterol methyltransferase (ERG6) at the C-24 position to form fecosterol (B45770), which then proceeds to become episterol (B45613) and finally ergosterol. mdpi.comtandfonline.com Because this pathway is crucial for fungal viability and differs significantly from cholesterol biosynthesis in humans, enzymes within the this compound pathway represent attractive targets for antifungal drug development. Mutations in genes encoding enzymes like ERG6, which is involved in the conversion of this compound to fecosterol, can lead to impaired membrane function in fungal cells, making them potentially susceptible to inhibition. mdpi.comtandfonline.comresearchgate.net

Development of Antifungal Agents Targeting this compound-related Enzymes

The enzymes involved in the this compound pathway are actively being explored for the development of novel antifungal agents. Sterol 14α-demethylase (CYP51), which converts lanosterol to this compound, is a well-established target for azole antifungals. taylorandfrancis.com These drugs, such as fluconazole, inhibit CYP51, leading to a reduction in ergosterol and an accumulation of its precursors, thereby disrupting fungal membrane function. taylorandfrancis.com

Beyond CYP51, other enzymes in the this compound-to-ergosterol conversion pathway are also considered promising targets. For example, the C-24 sterol methyltransferase (ERG6), responsible for the conversion of this compound to fecosterol, has been investigated as a potential site for inhibition. mdpi.comtandfonline.comresearchgate.net Research has shown that inhibiting this enzyme can impair membrane function in Saccharomyces cerevisiae and Candida albicans, highlighting its potential as an antifungal target. researchgate.net Additionally, other enzymes like C-8 sterol isomerase, C-5 sterol desaturase, and C-22 sterol desaturase, which act on intermediates downstream of this compound, are also being studied for their potential as antifungal targets. tandfonline.com The development of compounds that specifically interfere with these fungal-specific enzymes aims to provide effective treatments with reduced toxicity to human cells.

Advanced Research Methodologies for Zymosterol Analysis

Analytical Techniques for Quantitative and Qualitative Analysis

Accurate detection and measurement of zymosterol within complex biological samples are fundamental to understanding its role in cellular processes. Gas and liquid chromatography coupled with mass spectrometry are the cornerstone techniques for sterol profiling.

Gas Chromatography-Mass Spectrometry (GC-MS) is a well-established and powerful technique for the separation and identification of sterols, including this compound. springernature.com The method separates compounds based on their volatility and interaction with a stationary phase within a capillary column. Following separation, mass spectrometry is used to identify and quantify the individual sterols based on their unique mass-to-charge ratio and fragmentation patterns. mdpi.com

For sterol analysis, a derivatization step, often involving the conversion of the hydroxyl group to a trimethylsilyl (B98337) (TMS) ether, is commonly employed. This process increases the volatility and thermal stability of the sterols, which can lead to improved chromatographic resolution. nih.gov However, derivatization can also be labor-intensive and introduce potential sources of analytical error. nih.gov Despite this, GC-MS remains a valuable tool for detailed sterol profiling in various biological matrices.

Key Features of GC-MS in this compound Analysis:

High Resolution: Capable of separating structurally similar sterols.

Established Libraries: Extensive mass spectral libraries are available for compound identification.

Derivatization: Often required to enhance analyte volatility and improve peak shape, though this adds complexity to sample preparation. nih.gov

Recent advancements have utilized specific stationary phases, such as pentafluorophenyl (PFP), to achieve excellent separation of structurally similar sterols, including this compound and its isomers. nih.govnih.gov This chromatographic separation is crucial as isomers often have the same mass and cannot be distinguished by the mass spectrometer alone. nih.gov LC-MS/MS methods have been developed for the simultaneous quantification of multiple sterols in a single run, making it a powerful tool for "cholesterolomics" and the study of disorders related to cholesterol synthesis. nih.govnih.govresearchgate.net

| Feature | Gas Chromatography-Mass Spectrometry (GC-MS) | Liquid Chromatography-Mass Spectrometry (LC-MS/MS) |

| Derivatization | Often required | Not required nih.govnih.gov |

| Sample Throughput | Lower, due to sample preparation | Higher, simplified sample prep nih.gov |

| Sensitivity | Generally less sensitive than LC-MS nih.gov | High sensitivity and specificity nih.gov |

| Resolution | Good, can be improved with derivatization nih.gov | Excellent, especially with specific columns (e.g., PFP) nih.gov |

| Primary Use | Detailed sterol profiling | High-throughput quantitative analysis nih.govnih.gov |

Isotopic labeling is a powerful technique used to trace the metabolic fate of molecules and determine the rate, or flux, of biosynthetic pathways. nih.govmdpi.com In the context of this compound research, stable isotopes like deuterium (B1214612) (²H) are introduced into cellular systems, and their incorporation into this compound and other sterol intermediates is monitored over time. elifesciences.orgnih.gov

One common approach involves administering deuterium oxide (D₂O) to cells or animal models. elifesciences.org The deuterium is incorporated into newly synthesized sterols, and the rate of incorporation provides a measure of the biosynthetic flux. metsol.com Another sophisticated method uses synthetically created, heavy-isotope-labeled versions of sterol precursors, such as d5-zymosterol. elifesciences.org By providing these labeled compounds to cells, researchers can precisely follow their conversion into subsequent products, like cholesterol, and elucidate the specific steps and pathway preferences within the cell. elifesciences.org This methodology has been instrumental in revealing that different tissues can utilize distinct parallel pathways for cholesterol synthesis. elifesciences.orgnih.govelifesciences.org

Cell-Based and In Vivo Models for this compound Research

To understand the biological function and regulation of this compound, researchers rely on various model systems that replicate human cellular processes. Human fibroblasts and the yeast Saccharomyces cerevisiae are two of the most prominent and informative models.

Cultured human skin fibroblasts are a widely used model system for studying cholesterol biosynthesis and its associated disorders. nih.govnih.gov These cells actively synthesize cholesterol and provide a relevant context for investigating the trafficking and metabolism of its precursors, including this compound. researchgate.net Research using fibroblasts has shown that while cholesterol synthesis occurs in the endoplasmic reticulum, its precursor this compound is predominantly found in the plasma membrane. nih.govnih.govresearchgate.net

This observation led to the discovery that this compound circulates within the cell, moving rapidly from its site of synthesis to the plasma membrane and then back to the endoplasmic reticulum for its conversion to cholesterol. nih.govresearchgate.net Human fibroblast models are also critical for studying genetic disorders of cholesterol synthesis, such as Smith-Lemli-Opitz Syndrome (SLOS). nih.govcloudfront.net In SLOS, a deficiency in the enzyme that converts 7-dehydrocholesterol (B119134) to cholesterol leads to the accumulation of precursor sterols. nih.govcloudfront.netnih.gov Fibroblasts from SLOS patients replicate the biochemical phenotype of the disease, providing an invaluable tool for diagnostics and for testing potential therapeutic interventions. nih.gov

Key Findings from Human Fibroblast Models:

This compound Location: Primarily located in the plasma membrane, not the endoplasmic reticulum where it is synthesized. nih.govnih.gov

Intracellular Trafficking: this compound moves with a half-time of approximately 9 minutes from the endoplasmic reticulum to the plasma membrane. nih.govresearchgate.net

Disease Modeling: Fibroblasts from patients with Smith-Lemli-Opitz Syndrome accumulate cholesterol precursors, serving as a crucial in vitro model of the disease. nih.govcloudfront.net

The budding yeast, Saccharomyces cerevisiae, is a premier eukaryotic model organism for studying fundamental cellular processes, including the sterol biosynthetic pathway. researchgate.netnih.gov The primary sterol in yeast is ergosterol (B1671047), and its synthesis pathway shares many intermediates and enzymes with the human cholesterol pathway, including the involvement of this compound. mdpi.comnih.gov

The genetic tractability of yeast allows for the creation of specific mutant strains that are invaluable for dissecting the function of individual enzymes in the pathway. nih.gov For instance, yeast strains with mutations in genes such as ERG6 (sterol transmethylase) and ERG2 (C-8 sterol isomerase) are unable to complete ergosterol synthesis and consequently accumulate this compound as their major sterol. nih.gov These mutant strains provide a simplified system for studying the properties of this compound and can be used as a source for isolating large quantities of the compound for further study. nih.gov The yeast model has been instrumental in identifying the roles of various "ERG" genes and understanding the regulation of sterol metabolism. mdpi.comnih.govtaylorandfrancis.com

| Model System | Key Advantages for this compound Research |

| Human Fibroblasts | - Directly relevant to human physiology and disease. nih.govnih.gov - Used to study intracellular sterol trafficking. researchgate.net - Critical for modeling genetic disorders like Smith-Lemli-Opitz Syndrome. nih.govcloudfront.net |

| Yeast (S. cerevisiae) | - Powerful genetic tools for pathway dissection. nih.gov - Allows for accumulation of specific intermediates like this compound in mutant strains. nih.govnih.gov - Conserved pathway provides insights applicable to higher eukaryotes. nih.govnih.gov |

Mammalian Tissue and Cell Line Studies

The investigation of this compound in mammalian systems provides critical insights into its physiological roles and trafficking. While this compound constitutes a minor fraction of the total sterol mass in cultured human fibroblasts, it is readily labeled biosynthetically. nih.gov Studies have shown its primary location is the plasma membrane. nih.govresearchgate.net

Research on human fibroblasts has elucidated the dynamic movement of this compound. It is synthesized in the endoplasmic reticulum (ER) but rapidly moves to the plasma membrane with a half-time of approximately 9 minutes, a rate about twice as fast as that of cholesterol. researchgate.netnih.gov This plasma membrane pool of this compound is not static; it turns over rapidly as it is internalized and converted to cholesterol within the rough ER. researchgate.netnih.gov This rapid circulation suggests that the cholesterol biosynthesis pathway may necessitate a flux of this compound through the plasma membrane. nih.gov

Further studies using deuterium labeling in various mouse tissues and cell lines, including HEK-293 cells, have confirmed that different cells can utilize distinct biosynthetic pathways. elifesciences.org In these cells, this compound serves as a crucial crossover point between the Bloch and Kandutsch-Russell pathways for cholesterol synthesis. elifesciences.org The development of robust liquid chromatography/mass spectrometric (LC-MS) methods has enabled the precise quantification of this compound and other sterol intermediates in cultured human hepatocyte cell lines like HepG2, facilitating detailed analysis of the cholesterol synthesis pathway. nih.gov

| Sterol | Primary Site of Synthesis | Primary Cellular Location | Half-Time for Movement to Plasma Membrane | Key Finding |

|---|---|---|---|---|

| This compound | Endoplasmic Reticulum | Plasma Membrane | ~9 minutes | Moves approximately twice as fast as cholesterol. researchgate.netnih.gov |

| Cholesterol | Endoplasmic Reticulum | Plasma Membrane | ~18 minutes | Slower trafficking compared to its precursor, this compound. researchgate.netnih.gov |

Schizochytrium sp. as a Protist Model

The oleaginous marine protist Schizochytrium sp. has emerged as a valuable model organism for studying sterol biosynthesis due to its complex sterol composition, which includes cholesterol, ergosterol, and lanosterol (B1674476). nih.govresearchgate.net Within this microorganism, this compound is a key intermediate in a chimeric sterol biosynthesis pathway that exhibits features of both animal and algal pathways. nih.govresearchgate.net

Genomic and metabolomic analyses have elucidated the specific enzymatic steps involved in the conversion of this compound to cholesterol in Schizochytrium sp.. The process proceeds as follows:

This compound to Desmosterol (B1670304): This conversion is catalyzed by the sequential action of three enzymes: cholestenol Δ-isomerase, Δ-7-sterol 5-desaturase, and 7-dehydrocholesterol reductase. nih.gov

Desmosterol to Cholesterol: The final step is the conversion of desmosterol to cholesterol, mediated by the enzyme Δ-24-sterol reductase. nih.gov

Studying this pathway in Schizochytrium sp. provides a unique perspective on the evolution and regulation of sterol synthesis in eukaryotes. nih.gov

Biophysical Techniques for Membrane Studies

Fluorescence Spectroscopy (e.g., Anisotropy, Lifetime)

Fluorescence spectroscopy is a powerful tool for investigating the effects of this compound on the organization and dynamics of lipid membranes. nih.gov Using fluorescent probes such as diphenylhexatriene (DPH) and its cationic derivative TMA-DPH, researchers can monitor changes in membrane properties like fluorescence anisotropy. nih.gov

Studies on model membranes composed of 1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine (B13819) (POPC) in the fluid phase show that this compound and another cholesterol precursor, lathosterol (B1674540), have a similar influence on membrane organization and dynamics. nih.govbiocrick.com However, in gel-phase dipalmitoylphosphatidylcholine (DPPC) membranes, the effect of cholesterol differs significantly from that of its precursors. nih.govbiocrick.com These findings highlight that the specific number and position of double bonds in the sterol structure are critical determinants of their physical properties within membranes. nih.gov

| Sterol | Membrane System (Phase) | Observed Effect on Organization/Dynamics | Reference |

|---|---|---|---|

| This compound | POPC (Fluid) | Exhibits a trend similar to lathosterol in maintaining membrane organization. | nih.gov |

| Lathosterol | POPC (Fluid) | Exhibits a trend similar to this compound in maintaining membrane organization. | nih.gov |

| Cholesterol | DPPC (Gel) | Shows a distinctly different effect on membrane organization compared to its precursors. | nih.gov |

Model Lipid Membrane Systems (e.g., Langmuir Monolayers, Vesicles)